molecular formula C17H16N4O4 B2993109 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide CAS No. 2034404-13-0

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2993109
CAS No.: 2034404-13-0
M. Wt: 340.339
InChI Key: GOKHSERFZJOHMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyrazine ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This includes using catalysts such as triazabicyclodecene for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can enhance the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome . The pyrazine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is unique due to its combination of an oxazolidinone ring and a pyrazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHSERFZJOHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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